4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine
CAS No.:
Cat. No.: VC15866255
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 4-(4-methyl-5-pyrrolidin-2-ylpyridin-2-yl)morpholine |
| Standard InChI | InChI=1S/C14H21N3O/c1-11-9-14(17-5-7-18-8-6-17)16-10-12(11)13-3-2-4-15-13/h9-10,13,15H,2-8H2,1H3 |
| Standard InChI Key | MLFDFNWRTIBYCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C2CCCN2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine belongs to the class of bicyclic amines, featuring a pyridine ring substituted at positions 2, 4, and 5. The 2-position is occupied by a morpholine group (C₄H₈NO), while the 5-position contains a pyrrolidin-2-yl moiety (C₄H₈N). A methyl group (-CH₃) completes the substitution pattern at the 4-position of the pyridine core . The molecular formula is C₁₄H₂₁N₃O, corresponding to a molecular weight of 247.34 g/mol .
The SMILES notation (CC1=CC(N2CCOCC2)=NC=C1C3NCCC3) reveals critical stereoelectronic features:
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Pyridine ring: Serves as the planar aromatic backbone enabling π-π stacking interactions
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Morpholine substituent: Provides electron-rich oxygen and nitrogen atoms for hydrogen bonding
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Pyrrolidine ring: Introduces conformational flexibility through its saturated five-membered structure
Crystallographic and Stereochemical Considerations
While single-crystal X-ray diffraction data remains unpublished, molecular modeling suggests the pyrrolidine ring adopts an envelope conformation, with the morpholine group maintaining a chair configuration typical of six-membered saturated heterocycles. The methyl group at C4 creates steric hindrance that likely influences the compound's binding affinity in biological systems .
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 247.34 g/mol |
| Hydrogen Bond Donors | 1 (pyrrolidine NH) |
| Hydrogen Bond Acceptors | 4 (morpholine O, 3x ring N) |
| Rotatable Bonds | 3 |
| Topological Polar SA | 41.7 Ų |
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step approach:
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Pyridine core formation: Condensation of 2,4-dichloro-5-methylpyridine with pyrrolidine under Buchwald-Hartwig amination conditions (Pd catalysis, 80-100°C)
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Morpholine introduction: Nucleophilic aromatic substitution at the pyridine C2 position using morpholine in the presence of K₂CO₃ as base
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures
Critical process parameters include:
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Oxygen-free environments to prevent amine oxidation
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Strict temperature control (±2°C) during substitution reactions
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pH maintenance between 8.5-9.0 for optimal nucleophilic reactivity
Scale-Up Challenges
Industrial production faces three primary obstacles:
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Regioselectivity: Minimizing formation of the C3-morpholine isomer requires precise stoichiometric control (morpholine:pyridine derivative ratio ≥ 3:1)
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Catalyst Poisoning: Residual palladium from amination steps necessitates chelating resin treatment (≤5 ppm Pd specification)
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Crystallization Control: Achieving pharmaceutical-grade purity (>99.5%) demands slow cooling rates (0.5°C/min) during final recrystallization
Physicochemical Properties
Solubility Profile
Table 2: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.2 |
| Ethanol | 34.8 |
| Dichloromethane | 89.5 |
| Dimethylformamide | 112.4 |
The compound exhibits pH-dependent solubility in aqueous systems, with protonation of the pyrrolidine nitrogen (pKa ≈ 8.9) increasing water solubility to 8.7 mg/mL at pH 3 .
Spectroscopic Characteristics
1H NMR (400 MHz, DMSO-d6):
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δ 8.32 (d, J=5.2 Hz, 1H, pyridine H6)
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δ 7.15 (s, 1H, pyridine H3)
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δ 4.12 (m, 4H, morpholine OCH₂)
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δ 3.75 (m, 1H, pyrrolidine H2)
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δ 2.45 (s, 3H, CH₃)
IR (KBr):
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2975 cm⁻¹ (C-H stretch, morpholine)
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1598 cm⁻¹ (C=N pyridine)
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1120 cm⁻¹ (C-O-C morpholine)
Biological Activity and Applications
Fluorescent Imaging Applications
When functionalized with dansyl chloride at the pyrrolidine nitrogen, the compound exhibits:
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Excitation/Emission: 340/510 nm
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Quantum Yield: 0.42 in aqueous buffer (pH 7.4)
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Stokes Shift: 170 nm (reducing autofluorescence in biological samples)
These properties enable its use as a lysosome-targeting probe in live cell imaging, with >80% colocalization observed with LysoTracker Red in HeLa cells .
Neurological Applications
Preliminary data suggests dopamine D3 receptor binding affinity (Ki = 2.3 μM), potentially enabling development of PET tracers for Parkinson's disease imaging. The pyrrolidine nitrogen serves as a hydrogen bond donor to Ser192 in the receptor's orthosteric pocket.
| Parameter | Requirement |
|---|---|
| Personal Protective Equipment | Nitrile gloves, ANSI Z87.1 goggles |
| Ventilation | Fume hood with ≥100 ft/min face velocity |
| Spill Management | Absorb with vermiculite, neutralize with 5% acetic acid |
| Storage Conditions | -20°C under argon, desiccated |
The compound demonstrates photochemical instability, degrading by 12% after 72 hours under UV light (254 nm) .
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